

Application Notes and Protocols for the Analytical Characterization of Fluorinated Indoles

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Compound of Interest

Compound Name: 6-Fluoro-1H-indol-4-ol

CAS No.: 885521-04-0

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated indoles represent a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the indole ring system can significantly modulate the physicochemical and biological properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, the robust analytical characterization of these compounds is paramount for ensuring their quality, purity, and structural integrity throughout the drug discovery and development process.

These application notes provide detailed protocols and data for the characterization of fluorinated indoles using a suite of modern analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

^{19}F NMR spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ^{19}F nucleus.[1] Its wide chemical shift range minimizes signal overlap, making it ideal for analyzing complex mixtures and providing detailed information about the local electronic environment of the fluorine atom.[1]

1. Sample Preparation:

- **Small Molecule Analysis:** Accurately weigh 2-10 mg of the fluorinated indole and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6) in a clean NMR tube.[2] The choice of solvent is crucial as it can affect the chemical shifts and peak resolution.[2]
- **Biological Samples:** For samples in biological matrices, extraction procedures such as protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
- **Internal Standard:** For quantitative analysis, add a known amount of an internal reference standard with a chemical shift that does not overlap with the analyte signals. Common standards include trifluoroacetic acid (TFA) or hexafluorobenzene (C_6F_6).[4]

2. NMR Data Acquisition:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- **Parameters:**
 - **Pulse Sequence:** A standard one-pulse sequence is typically sufficient for ^{19}F NMR.
 - **Temperature:** Maintain a constant temperature, typically 298 K (25 °C).[5]
 - **Relaxation Delay (D1):** Set a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation and accurate quantification.

- Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.
- Referencing: Reference the ^{19}F chemical shifts to an external or internal standard, such as CFCl_3 (0 ppm).[4]

3. Data Processing and Analysis:

- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative ratios of different fluorinated species or to quantify the analyte against the internal standard.

The chemical shift of the ^{19}F nucleus is highly sensitive to its position on the indole ring and the nature of other substituents.

Compound	Position of Fluorine	Solvent	Chemical Shift (δ , ppm) vs. CFCl_3	Reference
4-Fluorotryptophan	4	D_2O	-121.5	[5]
5-Fluorotryptophan	5	D_2O	-123.8	[5]
6-Fluorotryptophan	6	D_2O	-119.2	[5]
7-Fluorotryptophan	7	D_2O	-128.9	[5]
N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamide	4	Not Specified	Not Specified	
3-Fluorooxindoles	3	CDCl_3	~ -155	

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of fluorinated indoles and for obtaining structural information through fragmentation analysis. It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.

This protocol is suitable for the quantitative analysis of fluorinated indoles in various matrices.

1. Sample Preparation:

- Reaction Mixtures: Dilute an aliquot of the reaction mixture (e.g., 10 μL) with a suitable solvent (e.g., 990 μL of 50:50 acetonitrile/water) to a final concentration within the linear range of the instrument.[1]

- Biological Fluids (e.g., Plasma, Serum): Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.[3][6] Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[3][6]

2. LC-MS/MS System and Conditions:

- LC System: A standard HPLC or UHPLC system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) is commonly used for the separation of indole derivatives.
- Mobile Phase: A gradient elution with:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for indoles due to the basicity of the indole nitrogen.[1]
- MS/MS Parameters:
 - Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - Precursor and Product Ions: Optimize the precursor ion (typically $[M+H]^+$) and product ions for each analyte by direct infusion.
 - Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity.

Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion (m/z)	Collision Energy (eV)	Reference
4-Fluoro-2-methyl-1H-indol-5-amine	165.1	150.1	Optimized	[1]
N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamide	207.1	165.1	Optimized	[1]
N-(4-Fluoro-2-methyl-1H-indol-5-yl)benzamide	269.1	165.1	Optimized	[1]
5-methoxyindole-3-acetic acid derivative	Varies with derivatization	[M-HF] ⁻ , [M-CF ₃ CO] ⁻	Not Specified	[7]

High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment

HPLC is a cornerstone technique for the separation, purification, and purity assessment of fluorinated indoles. Chiral HPLC is particularly crucial for the separation of enantiomers, which often exhibit different pharmacological activities.

1. Instrumentation and Materials:

- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) are widely effective. Examples include columns with amylose or cellulose derivatives coated on a silica support (e.g., Chiralpak® series).
- Mobile Phase:
 - Normal Phase: Typically a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol. A small amount of an additive like diethylamine (DEA) for basic

compounds or trifluoroacetic acid (TFA) for acidic compounds may be required to improve peak shape.

- Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

2. Method Development and Optimization:

- Screening: Screen different chiral columns and mobile phase compositions to find initial separation conditions.
- Optimization:
 - Mobile Phase Composition: Vary the ratio of the strong and weak solvents to optimize resolution and retention time.
 - Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.
 - Temperature: Control the column temperature as it can significantly impact selectivity.

3. Sample Preparation:

- Dissolve the racemic fluorinated indole in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 μm syringe filter before injection.

The retention times of fluorinated indoles are dependent on the specific compound, column, and mobile phase conditions.

Compound	Column Type	Mobile Phase	Retention Time (min) Enantiomer 1	Retention Time (min) Enantiomer 2	Reference
Racemic 5,7-difluorochroman-4-ol	Chiralpak® AD-H	n-Hexane/IPA (90:10, v/v) with 0.1% DEA	Varies with optimization	Varies with optimization	
Pirlindole	Chiralcel OD-R	Acetonitrile/BuPhen with sodium perchlorate	Varies with pH and modifier	Varies with pH and modifier	
4-Fluoro-2-methyl-1H-indol-5-amine	C18	Water (0.1% FA) / Acetonitrile (0.1% FA)	3.5	N/A	[1]

X-ray Crystallography: Definitive 3D Structure Determination

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[8] This is the gold standard for structural elucidation.

1. Crystal Growth:

- Grow single crystals of the fluorinated indole using techniques such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A suitable crystal should be >0.1 mm in all dimensions with well-defined faces.[9]

2. Crystal Mounting and Data Collection:

- Mount a selected crystal on a goniometer head.
- Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[9]

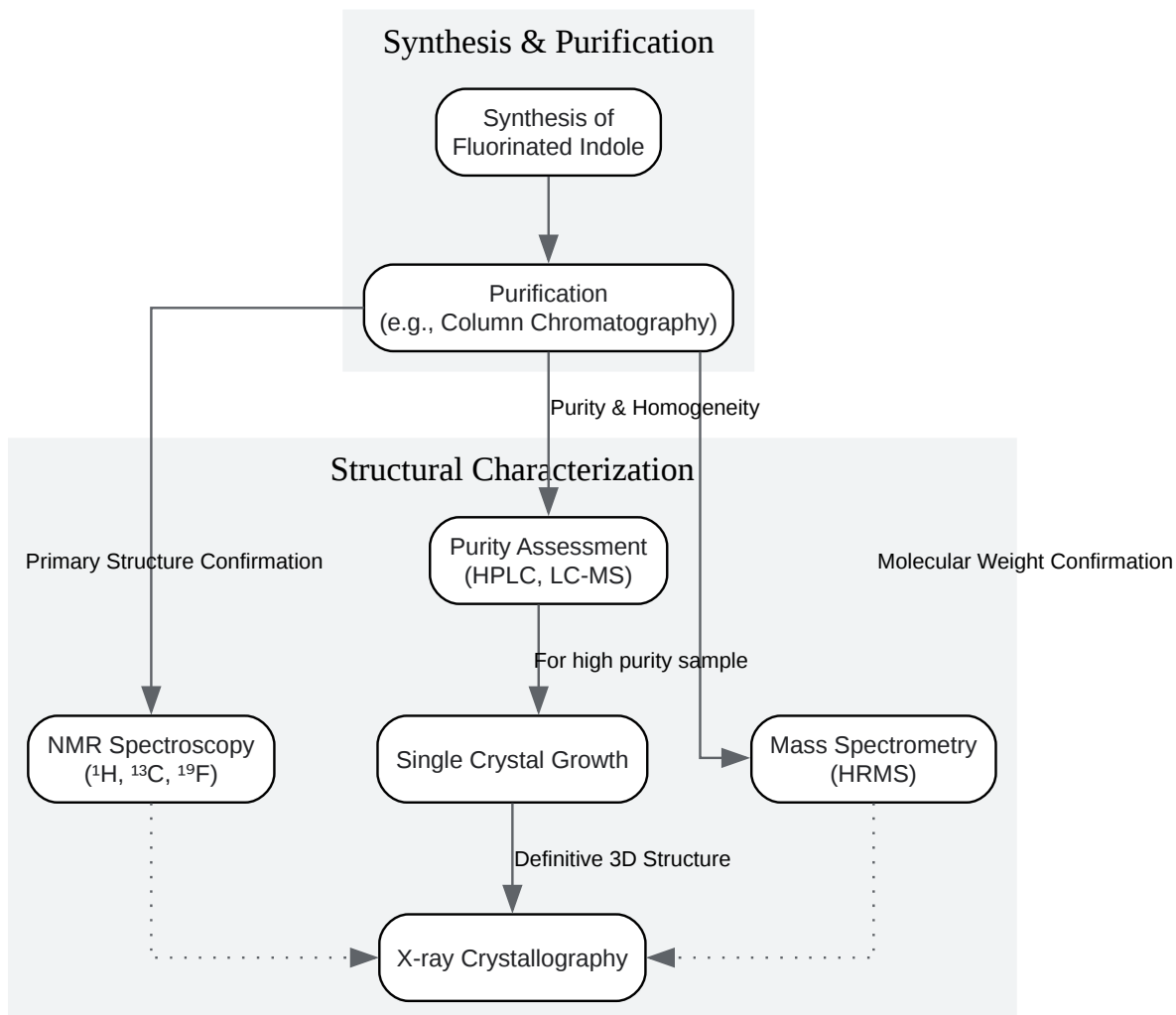
- Use a single-crystal X-ray diffractometer to direct a monochromatic X-ray beam onto the crystal.[9]
- Rotate the crystal and collect a series of diffraction patterns using a detector.[9]

3. Data Processing and Structure Refinement:

- Process the collected diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
- Solve the crystal structure using direct or Patterson methods to determine the positions of the atoms.
- Refine the structural model against the experimental data to obtain the final, high-resolution 3D structure.

Visualization of Workflows

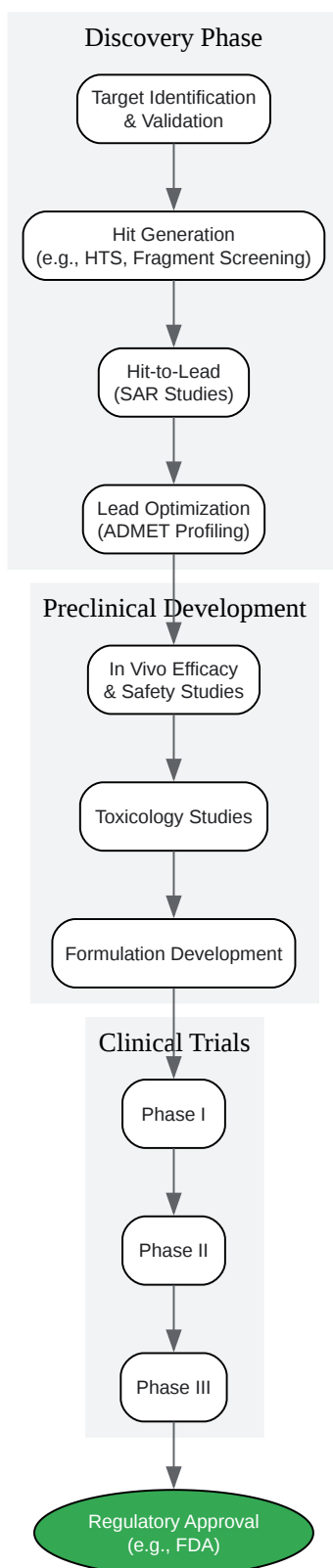
General Analytical Workflow for a Novel Fluorinated Indole



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Caption: Workflow for the analytical characterization of a novel fluorinated indole.

Drug Discovery and Development Pathway for Heterocyclic Compounds



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Caption: A simplified workflow for drug discovery and development of heterocyclic compounds.

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